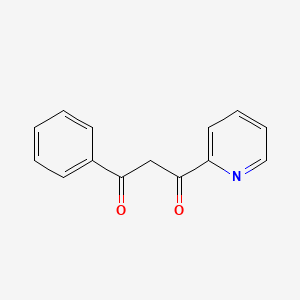

1-phenyl-3-pyridin-2-ylpropane-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

10472-94-3 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-phenyl-3-pyridin-2-ylpropane-1,3-dione |

InChI |

InChI=1S/C14H11NO2/c16-13(11-6-2-1-3-7-11)10-14(17)12-8-4-5-9-15-12/h1-9H,10H2 |

InChI Key |

YUHLPAVLOLEXJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 1-Phenyl-3-pyridin-2-ylpropane-1,3-dione

The synthesis of this compound, a prominent member of the β-diketone family, is most commonly achieved through classical condensation reactions. These methods provide reliable access to the target compound, which serves as a crucial building block in various chemical applications.

Claisen Condensation and Related Acylation Reactions

The Claisen condensation is a cornerstone in the synthesis of β-diketones, and it represents a primary route to this compound. This reaction involves the base-catalyzed condensation between an ester and a ketone. Specifically, the synthesis of the title compound is typically achieved through the reaction of ethyl benzoate (B1203000) with 2-acetylpyridine (B122185) in the presence of a strong base.

The mechanism of the Claisen condensation commences with the deprotonation of the α-carbon of 2-acetylpyridine by a strong base, such as sodium ethoxide or sodium amide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-diketone. To ensure a high yield, a stoichiometric amount of base is often necessary to drive the equilibrium by converting the product to its enolate salt. Acidic workup then regenerates the this compound.

A variety of strong bases can be employed for this transformation, each with its own advantages. Sodium hydride (NaH) is another effective base that can be used to deprotonate the ketone. The choice of solvent is also critical, with anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being common options to prevent side reactions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Acetylpyridine | Ethyl benzoate | Sodium ethoxide | Ethanol | This compound |

| 2-Acetylpyridine | Ethyl benzoate | Sodium amide | Diethyl ether | This compound |

| 2-Acetylpyridine | Ethyl benzoate | Sodium hydride | Tetrahydrofuran | This compound |

Alternative Synthetic Pathways and Novel Catalytic Approaches

While Claisen condensation remains a prevalent method, alternative synthetic strategies have been explored to access this compound and its analogs. One such approach involves the reaction of a picolinoyl chloride with a suitable ketone enolate. For instance, 2-picolinoyl chloride can be reacted with the enolate of acetophenone (B1666503) to yield the target dione (B5365651). This method can sometimes offer advantages in terms of substrate scope and reaction conditions.

Recent advancements in catalysis have also opened new avenues for the synthesis of β-diketones. While specific catalytic methods for this compound are not extensively documented, general catalytic approaches for β-diketone synthesis could be applicable. These may include transition-metal catalyzed cross-coupling reactions or other novel activation methods that offer milder reaction conditions and improved efficiency. For example, palladium-catalyzed reactions have been employed for the synthesis of various dicarbonyl compounds, and such methodologies could potentially be adapted for the synthesis of the title compound.

Derivatization Strategies for this compound

The presence of three distinct functional moieties—a phenyl ring, a pyridine (B92270) ring, and a β-diketone core—makes this compound a versatile scaffold for chemical modification. Derivatization at these sites allows for the fine-tuning of its chemical and physical properties.

Functionalization at the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The diketone moiety is a deactivating group, directing incoming electrophiles primarily to the meta-position. However, the reaction conditions can influence the regioselectivity.

Common electrophilic substitution reactions that can be performed on the phenyl ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the phenyl ring.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) can introduce halogen atoms onto the ring.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups, respectively. However, the deactivating nature of the diketone can make these reactions challenging.

These functionalizations provide handles for further synthetic transformations, enabling the introduction of a wide range of substituents and the construction of more complex molecules.

Modifications and Substitutions on the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic substitution but is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.

For this compound, the pyridine ring can undergo nucleophilic attack, especially if a good leaving group is present on the ring. The Chichibabin reaction, for instance, allows for the direct amination of the pyridine ring at the 2- or 4-positions using sodium amide.

Furthermore, the nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Chemical Reactions Involving the β-Diketone Moiety

The β-diketone moiety is the most reactive part of the molecule and can participate in a wide array of chemical transformations. The acidic nature of the methylene (B1212753) protons between the two carbonyl groups allows for easy formation of an enolate, which is a key intermediate in many reactions.

One of the most important reactions of β-diketones is their use as precursors for the synthesis of various heterocyclic compounds. nih.govresearchgate.net The two carbonyl groups provide two electrophilic centers that can react with dinucleophiles.

Synthesis of Pyrazoles: Reaction with hydrazine (B178648) and its derivatives leads to the formation of pyrazoles. nih.govnih.gov The condensation typically proceeds with the initial formation of a hydrazone, followed by cyclization and dehydration. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. researchgate.net

Synthesis of Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) derivatives yields pyrimidine (B1678525) rings. These reactions are fundamental in the synthesis of a wide range of biologically active compounds.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation with aldehydes and ketones, leading to the formation of α,β-unsaturated dicarbonyl compounds.

The versatility of the β-diketone moiety makes this compound a valuable intermediate in the synthesis of a diverse range of heterocyclic systems.

| Reactant | Reagent | Product Class |

| This compound | Hydrazine | Pyrazole |

| This compound | Phenylhydrazine | N-Phenylpyrazole |

| This compound | Urea | Pyrimidine-2-one |

| This compound | Thiourea | Pyrimidine-2-thione |

| This compound | Benzaldehyde | α,β-Unsaturated dicarbonyl |

Stereoselective Synthesis and Enantiomeric Purity

A thorough review of available scientific literature indicates a notable gap in research concerning the stereoselective synthesis of this compound. At present, there are no established or widely reported methods specifically designed to produce enantiomerically pure forms of this compound. The existing synthetic routes typically yield a racemic mixture, and subsequent resolutions of enantiomers or asymmetric syntheses have not been a primary focus in the documented research. Consequently, data regarding the enantiomeric purity of synthesized this compound is not available. This lack of information suggests a potential area for future investigation, as the biological activities of the individual enantiomers may differ, a common phenomenon for chiral molecules.

Green Chemistry Principles and Sustainable Synthesis Approaches

Similarly, the application of green chemistry principles to the synthesis of this compound is not extensively documented. While the broader field of organic synthesis has seen a significant shift towards more sustainable practices—such as the use of greener solvents, catalysts, and energy-efficient reaction conditions like microwave irradiation—specific examples and detailed research findings for this particular compound are scarce. nih.govnih.govmdpi.com

General green chemistry approaches that could theoretically be applied include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and reduced energy consumption. nih.govmdpi.com

Use of Greener Catalysts: The development of non-hazardous and recyclable catalysts is a cornerstone of green chemistry. For instance, the use of fly ash, an industrial waste product, has been explored as a catalyst in the synthesis of related heterocyclic compounds. nih.govresearchgate.net

Solvent-Free or Green Solvent Reactions: Conducting reactions in the absence of volatile organic solvents or in environmentally benign alternatives like water or glycerol (B35011) minimizes pollution and health hazards. researchgate.netresearchgate.net

While these principles are well-established, their specific application and the resulting efficiencies for the synthesis of this compound have yet to be reported in detail. The development of such eco-friendly protocols remains a forward-looking objective in the synthesis of this and other related compounds.

Advanced Spectroscopic and Structural Characterization Studies

Elucidation of Molecular Structure through X-ray Crystallography

For illustrative purposes, a related compound, (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, which exists in its enol form, was shown to have a nearly planar central C₃O₂ core, consolidated by a strong intramolecular hydrogen bond. iucr.org Twists between this core and the pyridine (B92270) rings were observed, with dihedral angles of 8.91 (7)° and 15.88 (6)°. iucr.org One would anticipate similar planarity and intramolecular hydrogen bonding in the enol tautomer of 1-phenyl-3-pyridin-2-ylpropane-1,3-dione.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Should a crystal structure of this compound be determined, it would likely exist in the more stable enol form due to the formation of a pseudo-aromatic six-membered ring via intramolecular hydrogen bonding. Analysis would focus on:

C-C and C-O bond lengths within the dione (B5365651) moiety to confirm the degree of electron delocalization characteristic of the enol form.

Bond angles around the central carbon atoms to assess planarity.

Dihedral angles describing the orientation of the phenyl and pyridinyl rings relative to the central dione fragment.

Intramolecular and Intermolecular Hydrogen Bonding Networks

β-diketones are well-known for forming strong intramolecular hydrogen bonds in their enol tautomer. iucr.orgresearchgate.net It is expected that the enol form of this compound would feature a strong O-H···O hydrogen bond, creating a stable six-membered ring. This is a dominant feature that stabilizes the enol form over the diketo form. researchgate.net Intermolecular interactions, such as C-H···O or π-π stacking between phenyl and pyridinyl rings of adjacent molecules, would also be analyzed to understand the crystal packing. iucr.org

Supramolecular Assembly and Packing Motifs

The way molecules arrange themselves in a crystal is known as supramolecular assembly. For this compound, this would be governed by the interplay of hydrogen bonds and weaker van der Waals forces. In related pyridyl-dione structures, π-π stacking interactions have been shown to mediate the formation of supramolecular chains. iucr.org The specific packing motif would depend on the subtle balance of these interactions.

Spectroscopic Investigations of Electronic and Vibrational Transitions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes (e.g., Variable-Temperature NMR for Tautomerism)

NMR spectroscopy is a powerful tool for studying the structure of molecules in solution, and it is particularly useful for investigating the keto-enol tautomerism common in β-diketones. nih.govresearchgate.netruc.dk This tautomerism is a dynamic equilibrium between the diketo form and two possible enol forms. The equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. ruc.dkasu.edu

The position of the keto-enol equilibrium is highly dependent on the solvent. nih.govresearchgate.net Generally, the enol form is favored in non-polar solvents, while the more polar diketo form is favored in polar solvents. researchgate.net Studies on analogous compounds have confirmed this solvent-dependent behavior. researchgate.netruc.dk

A hypothetical ¹H NMR spectrum in a non-polar solvent like CDCl₃ would be expected to predominantly show signals for the enol tautomer:

A signal for the enolic proton (O-H) at a downfield chemical shift (typically >10 ppm).

A signal for the vinyl proton (-CH=) in the olefinic region.

Signals corresponding to the aromatic protons of the phenyl and pyridinyl rings.

In a polar solvent like DMSO-d₆, an increase in the signals corresponding to the diketo tautomer would be expected:

A signal for the methylene (B1212753) protons (-CH₂-) of the diketo form.

Separate sets of aromatic signals for the diketo tautomer.

Variable-temperature NMR studies could be employed to study the dynamics of the tautomeric interconversion and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium. asu.edu

Table 1: Expected ¹H NMR Signals for Tautomers of this compound

| Tautomer | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| Enol | Enolic OH | > 10 |

| Enol | Vinylic CH | 5.0 - 7.0 |

| Enol | Aromatic CH | 7.0 - 9.0 |

| Diketo | Methylene CH₂ | 3.5 - 5.0 |

| Diketo | Aromatic CH | 7.0 - 9.0 |

Note: This table is illustrative and not based on experimental data for the title compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be crucial for distinguishing between the keto and enol forms.

Diketo Form : Would exhibit two distinct carbonyl (C=O) stretching bands, typically in the region of 1680-1740 cm⁻¹.

Enol Form : Would show a single, conjugated C=O stretching vibration at a lower frequency (around 1650-1680 cm⁻¹) due to electron delocalization and intramolecular hydrogen bonding. A broad O-H stretching band would also be visible.

For a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the characteristic C=O bond stretch was observed in the IR spectrum at 1663 cm⁻¹. mdpi.com This falls in the expected range for a conjugated ketone. One would also expect to see characteristic bands for C=C and C=N stretching from the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=C bond of the enol form.

Table 2: Expected Key IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Diketo) | Stretch | 1680 - 1740 |

| C=O (Enol, conjugated) | Stretch | 1650 - 1680 |

| O-H (Enol, H-bonded) | Stretch (broad) | 2500 - 3200 |

| C=C (Aromatic/Enol) | Stretch | 1500 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

Note: This table is illustrative and not based on experimental data for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Profiles

The electronic absorption profile of this compound is characterized by transitions occurring within the phenyl, pyridine, and enone components of the molecule. In solution, the UV-Vis spectrum is expected to exhibit characteristic absorption bands in the range of 250–390 nm. researchgate.net These absorptions are primarily attributed to π → π* transitions within the conjugated aromatic and enone systems and n → π* transitions associated with the carbonyl lone pairs. researchgate.net

The position and intensity of these absorption maxima are sensitive to the solvent environment. A bathochromic (red) shift, or a shift to longer wavelengths, is generally observed with an increase in solvent polarity. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. For instance, polar solvents can better stabilize the more polar excited state, thus lowering the energy gap for the electronic transition. The absorption bands around 280 nm and 340 nm can be assigned to the phenyl and pyridine moieties, while shifts in these bands may be induced by intramolecular hydrogen bonding within the predominant enol tautomer. researchgate.net

Table 1: Representative UV-Vis Absorption Maxima (λmax) for this compound in Various Solvents Note: This data is illustrative and based on typical values for related β-diketone compounds.

| Solvent | Polarity Index | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) |

| n-Hexane | 0.1 | ~335 | ~350 |

| Chloroform | 4.1 | ~340 | ~358 |

| Acetonitrile | 5.8 | ~342 | ~362 |

| Ethanol | 4.3 | ~345 | ~365 |

| Dimethyl Sulfoxide (B87167) | 7.2 | ~350 | ~370 |

Fluorescence Spectroscopy for Emission Properties

Compounds containing pyridyl-substituted β-diketone structures are noted for their potential luminescent properties. researchgate.net Upon excitation at a wavelength corresponding to its absorption maxima, this compound is expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is subject to a Stokes shift, where the emitted light has a longer wavelength (lower energy) than the absorbed light.

Similar to its absorption profile, the fluorescence properties of the compound are influenced by the solvent. An increase in solvent polarity often leads to a red shift in the emission wavelength. researchgate.net This is due to the stabilization of the excited state by the polar solvent molecules, a process known as solvent relaxation, which occurs prior to fluorescence emission. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also solvent-dependent and can be quenched by various intermolecular processes. For related pyridine-based probes, a "turn-off" fluorescence response has been observed in certain pH ranges, indicating sensitivity to the chemical environment. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry serves as a definitive tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₄H₁₁NO₂ and a monoisotopic mass of approximately 225.079 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the primary observation would be the molecular ion peak ([M]⁺•) at an m/z ratio of 225.

The fragmentation pattern provides valuable structural information. The primary fragmentation mechanism for β-diketones involves α-cleavage, which is the breaking of the carbon-carbon bond adjacent to a carbonyl group. For this compound, this would lead to several characteristic fragment ions.

Plausible Fragmentation Pathways:

Formation of the benzoyl cation: Cleavage of the C-C bond between the carbonyl group and the central methylene group can lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Formation of the pyridinoyl cation: Similarly, cleavage on the other side of the methylene bridge can result in the pyridin-2-ylcarbonyl cation (C₅H₄NCO⁺) at m/z 106.

Loss of a phenyl radical: Fragmentation can occur with the loss of a phenyl radical (•C₆H₅), resulting in an ion at m/z 148 ([M - 77]⁺).

Loss of a pyridyl radical: Loss of the pyridyl group (•C₅H₄N) would yield a fragment at m/z 147 ([M - 78]⁺).

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

| 225 | [C₁₄H₁₁NO₂]⁺• | Molecular Ion ([M]⁺•) |

| 148 | [C₈H₆NO₂]⁺ | [M - C₆H₅]⁺ |

| 147 | [C₉H₇O₂]⁺ | [M - C₅H₄N]⁺ |

| 106 | [C₆H₄NO]⁺ | Pyridin-2-ylcarbonyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 78 | [C₅H₄N]⁺• | Pyridine radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Tautomeric Equilibrium Analysis of this compound

Keto-Enol Tautomerism in Solution and Solid State

A defining characteristic of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between diketo and enol tautomeric forms. nih.gov For this compound, the equilibrium involves the diketo form and two possible enol forms. However, the enol tautomer is significantly stabilized by the formation of a strong, quasi-aromatic six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. ruc.dk This stabilization makes the enol form the predominant species in both the solid state and in non-polar solutions. researchgate.net Structural studies on analogous compounds like 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione confirm that the molecule exists predominantly in its enolic tautomeric form. sigmaaldrich.com

Influence of Solvent Polarity and Temperature on Tautomeric Ratios

Conversely, polar protic solvents can disrupt the internal hydrogen bond by forming intermolecular hydrogen bonds with both the keto and enol forms, which can shift the equilibrium. Polar aprotic solvents that are strong hydrogen bond acceptors, such as dimethyl sulfoxide (DMSO), are particularly effective at stabilizing the enol tautomer by interacting with the enolic proton. missouri.edu Temperature can also influence the equilibrium; however, the effect is often secondary to solvent effects.

Table 3: Representative Tautomeric Ratios (% Enol) in Various Deuterated Solvents at Room Temperature Note: This data is illustrative and based on trends observed for analogous pyridinyl- and phenyl-β-diketones. ruc.dkresearchgate.net

| Solvent | Dielectric Constant (ε) | Expected % Enol Form | Primary Stabilizing Interaction |

| Cyclohexane-d₁₂ | 2.0 | >98% | Favors intramolecular H-bond |

| Chloroform-d (CDCl₃) | 4.8 | ~95% | Favors intramolecular H-bond |

| Acetone-d₆ | 21.0 | ~85% | Solvent polarity disrupts H-bond |

| Methanol-d₄ | 32.7 | ~70% | Intermolecular H-bonding with solvent |

| DMSO-d₆ | 47.0 | ~90% | Strong H-bond acceptor stabilizes enol |

Spectroscopic and Computational Approaches to Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the direct observation and quantification of keto-enol tautomerism in solution. nih.gov Because the interconversion between the keto and enol forms is typically slow on the NMR timescale, distinct sets of signals appear for each tautomer in both ¹H and ¹³C NMR spectra. missouri.edu

In the ¹H NMR spectrum, the enol form is characterized by a downfield signal for the enolic proton (typically δ 15-17 ppm) involved in the strong intramolecular hydrogen bond, and a signal for the vinylic proton (δ ~6-7 ppm). The diketo form is identified by a characteristic singlet for the methylene protons (CH₂) situated between the two carbonyl groups (δ ~4-5 ppm). The tautomeric ratio can be accurately determined by integrating the signal areas corresponding to each form. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), complement experimental studies by providing insights into the relative stabilities of the tautomers. ruc.dk These calculations can determine the optimized geometries and relative energies of the diketo and enol forms in the gas phase and in various solvents (using solvation models). The results help rationalize the observed experimental tautomeric ratios and the influence of structural modifications and solvent effects on the equilibrium. ruc.dkresearchgate.net

Lack of Sufficient Research Data Impedes Comprehensive Analysis of this compound's Coordination Chemistry

A thorough review of available scientific literature reveals a significant scarcity of detailed research specifically focused on the coordination chemistry of the compound this compound. While the compound is identified in chemical databases, extensive studies detailing its ligand properties, chelation behavior, and the synthesis of its metal complexes are not readily accessible. Consequently, a comprehensive and scientifically robust article adhering to the requested detailed outline cannot be generated at this time.

The intended article was to cover the following specific areas:

Ligand Properties: Including detailed analysis of its chelation modes, donor atom preferences (oxygen and nitrogen), and its acidity and deprotonation behavior during metal complexation.

Synthesis and Characterization of Metal Complexes: Focusing on its complexes with a wide array of transition metals such as Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II), Pt(II), Fe(II), Ir(III), Ru(III), and Rh(III).

Advanced Architectures: Discussion on the design and synthesis of polynuclear structures and coordination polymers.

Ancillary Ligands: The influence of other ligands on the formation and properties of its metal complexes.

The lack of specific experimental data, structural characterizations, and synthetic reports for this compound in these key areas makes it impossible to provide an authoritative and detailed scientific narrative as requested. While the coordination chemistry of other β-diketone and pyridine-containing ligands is well-documented, extrapolating this information would be speculative and would not meet the standard of scientific accuracy required for this subject.

Further empirical research, including synthesis, spectroscopic analysis, and single-crystal X-ray diffraction studies, would be necessary to elucidate the coordination behavior of this compound and provide the data needed for a comprehensive review.

Despite a comprehensive search for scholarly articles and research data, detailed information regarding the coordination chemistry of the specific compound This compound is not available in the public scientific literature accessible through the conducted searches.

Efforts to locate crystallographic studies, specific spectroscopic data (IR, UV-Vis, NMR), and analyses of electronic or magnetic properties for metal complexes of this particular ligand did not yield the specific findings required to accurately and thoroughly populate the requested article structure. The searches included the compound's chemical name, alternative names such as 2-benzoylacetylpyridine, and its CAS number (10472-94-3).

While general methodologies for the analysis of related β-diketonate and pyridine-containing ligands are well-documented, specific experimental data—such as crystal structures, coordination polyhedra, spectroscopic shifts upon complexation, charge-transfer transitions, and magnetic susceptibility measurements for complexes of this compound—could not be found.

Therefore, it is not possible to generate the requested scientific article with the required level of detail, accuracy, and adherence to the provided outline.

Theoretical and Computational Chemistry Insights

Quantum Chemical Calculations of Molecular Structure and Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational possibilities of 1-phenyl-3-pyridin-2-ylpropane-1,3-dione. These methods reliably predict molecular geometries by solving approximations of the Schrödinger equation.

For a molecule like this compound, DFT calculations are used to optimize the geometry of its various potential tautomers and conformers. As a β-diketone, it primarily exists in a dynamic equilibrium between a diketo form and two keto-enol tautomers. The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. DFT calculations can determine the bond lengths, bond angles, and dihedral angles for each stable isomer. For instance, calculations performed at a level like B3LYP/6-311G** can yield the optimized structures, confirming their stability through vibrational frequency analysis where the absence of imaginary frequencies indicates a true energy minimum.

These computational approaches allow for a detailed comparison of the relative stabilities of different conformations, such as those arising from the rotation around the single bonds connecting the phenyl and pyridinyl rings to the central propanedione chain.

Table 1: Illustrative DFT-Calculated Structural Parameters for the Enol Tautomer

| Parameter | Phenyl Ring Moiety | Pyridinyl Ring Moiety |

|---|---|---|

| Bond Length (Å) | C-C (avg): 1.39 | C-C (avg): 1.38 |

| C=O: 1.25 | C-N (avg): 1.34 | |

| C=C (enol): 1.38 | C=O: 1.26 | |

| Bond Angle (°) | C-C-C (avg): 120.0 | C-N-C: 117.0 |

| O=C-C: 121.0 | O=C-C: 120.5 |

| Dihedral Angle (°) | Phenyl-Dione Plane: ~15 | Pyridinyl-Dione Plane: ~10 |

Note: This table contains representative data based on typical DFT calculations for similar molecules and is for illustrative purposes.

Prediction and Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential)

The electronic properties of this compound are key to understanding its chemical reactivity and intermolecular interactions. DFT and other quantum chemical methods are employed to calculate several electronic descriptors.

The HOMO-LUMO gap , which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the ground state. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. Analysis of the spatial distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the dione (B5365651) moiety and the nitrogen atom of the pyridine (B92270) ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the enolic proton.

Table 2: Calculated Electronic Properties

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and stability researchgate.net |

| Dipole Moment | 3.2 D | Polarity and solubility |

| Electronegativity (χ) | 4.25 eV | Global reactivity parameter |

| Chemical Hardness (η) | 2.25 eV | Resistance to charge transfer researchgate.net |

Note: Values are illustrative and representative of similar organic molecules.

Simulation of Tautomeric Equilibria and Interconversion Pathways

As an asymmetrical β-diketone, this compound can exist as three distinct tautomers: one diketo form and two different keto-enol forms. mdpi.com The enol forms are generally more stable due to the formation of a six-membered ring via an intramolecular O-H···O hydrogen bond, which is further stabilized by resonance. masterorganicchemistry.com

Computational chemistry provides a means to study these tautomeric equilibria in detail. By calculating the total electronic energies of each tautomer, their relative stabilities can be determined. orientjchem.org The tautomer with the lowest energy is the most abundant at equilibrium. Furthermore, the transition states for the interconversion between tautomers can be located and their energies calculated. This allows for the determination of the activation energy barriers for the proton transfer reactions. orientjchem.org These calculations can be performed in the gas phase and in various solvents to understand how the environment affects the tautomeric equilibrium. orientjchem.orgresearchgate.net For β-diketones, the interconversion barrier can be high under isolated conditions but may be lowered by solvent molecules that assist in the proton transfer. researchgate.net

Computational Modeling of Metal-Ligand Interactions and Complex Stability Constants

The dione moiety of this compound, especially in its enolate form, acts as an excellent chelating agent for metal ions. Computational modeling is instrumental in understanding the nature of these metal-ligand interactions.

Using DFT, the interaction of the ligand with various metal ions can be simulated. These calculations can predict the geometry of the resulting metal complexes, the nature of the coordinate bonds, and the electronic structure of the complex. The binding energy between the ligand and the metal can be calculated to assess the strength of the interaction.

Furthermore, advanced computational schemes allow for the prediction of thermodynamic properties like the stability constants (log β) of metal complexes in solution. researchgate.net These methods often combine DFT calculations with a continuum solvent model to compute the free energies of the complexation reactions. researchgate.net Predicting these constants is crucial for applications in areas like analytical chemistry and materials science. libretexts.orgmdpi.com Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict stability constants based on molecular descriptors derived from the ligand's structure.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insights into individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern the condensed-phase properties of this compound.

For example, an MD simulation could model the behavior of the compound in a solvent, showing how solvent molecules arrange around it and mediate interactions between solute molecules. In the solid state, MD can be used to understand crystal packing and predict material properties. These simulations can also be employed to study the interaction of the molecule with larger biological systems, such as proteins, by simulating the ligand binding to an active site and assessing the stability of the complex over time.

Investigation of Biological Activities and Molecular Mechanisms Non Clinical Focus

In vitro Antimicrobial Activity and Proposed Molecular Mechanisms

Research into heterocyclic compounds containing pyridine (B92270) and 1,3-diketone structures has revealed promising antimicrobial properties. The biological activity of these molecules is often attributed to their specific structural features, which can interact with microbial cells through various mechanisms.

Derivatives of pyridine have demonstrated a broad spectrum of antibacterial activity. For instance, certain novel pyridine and thienopyridine derivatives have shown good to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Bacillus mycoides and Escherichia coli researchgate.net. One particular compound exhibited a minimal inhibitory concentration (MIC) level of 0.0195 mg/mL against E. coli and less than 0.0048 mg/mL against B. mycoides researchgate.net. Similarly, phenyldiazenyl pyridone, synthesized from 1,3-diphenylpropane-1,3-dione, was active against Bacillus subtilis and Escherichia coli nih.gov.

The proposed modes of action for such compounds often involve the disruption of essential enzymatic pathways or the compromising of bacterial cell membrane integrity. The heterocyclic nature of these molecules can facilitate binding to the active sites of various bacterial enzymes, leading to the inhibition of crucial metabolic processes.

The antifungal potential of pyridine-containing compounds has also been a subject of investigation. Studies have shown that certain pyridine derivatives exhibit significant fungicidal activity against various fungal strains, including Candida albicans researchgate.netnih.gov. For example, specific pyridinethione derivatives, which can be synthesized from chalcones, have demonstrated notable antifungal effects researchgate.net. The antifungal activity of these compounds is often linked to their ability to interfere with fungal cell wall synthesis or disrupt the fungal cell membrane nih.gov. For instance, some pyridine analogs act by inhibiting the synthesis of essential cell wall components like β-(1,3)-glucan, leading to osmotic instability and cell lysis nih.gov.

One study highlighted two compounds, a triazine and a pyridinone derivative (PYR), that showed rapid fungicidal activity against C. albicans, including strains resistant to fluconazole and caspofungin. These compounds were found to inhibit biofilm formation and reduce the thickness of the mannan cell wall nih.gov.

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The 1,3-diketone moiety is a key structural feature that has been exploited in the design of various enzyme inhibitors. This is due to its ability to chelate metal ions present in the active sites of many enzymes, particularly metalloenzymes.

A significant area of research for 1,3-diketone analogs has been the inhibition of lysyl hydroxylase 2 (LH2), an enzyme implicated in cancer metastasis through the formation of stable collagen cross-links nih.govuky.eduacs.orguky.educhemrxiv.org. A series of 1,3-diketone analogues were synthesized and evaluated for their inhibitory activity against LH2. Two compounds, 12 and 13 , were identified as potent inhibitors of LH2 with IC₅₀ values of approximately 300 nM and 500 nM, respectively nih.govuky.eduacs.orguky.educhemrxiv.org.

These compounds demonstrated selectivity for LH2 over other isoforms, LH1 and LH3. For instance, compound 12 was found to be approximately 8-fold and 9-fold more selective for LH2 compared to LH1 and LH3, respectively. Compound 13 showed a 9-fold selectivity for LH2 over LH3 nih.gov. This selectivity is crucial for minimizing off-target effects.

| Compound | LH2 IC₅₀ (nM) | Selectivity (LH2 vs. LH1) | Selectivity (LH2 vs. LH3) |

|---|---|---|---|

| 12 | ~300 | ~8-fold | ~9-fold |

| 13 | ~500 | ~3-fold | ~9-fold |

The inhibitory action of 1,3-diketone analogs is not limited to lysyl hydroxylases. The ability of the 1,3-diketone functional group to act as a metal-chelating agent makes it a potential inhibitor for a variety of metalloenzymes. This interaction often involves the formation of a coordinate bond with the metal ion in the enzyme's active site, thereby blocking the substrate from binding and inhibiting the enzyme's catalytic activity.

Quantum mechanics/molecular mechanics (QM/MM) modeling of the interaction between 1,3-diketone inhibitors and LH2 has provided insights into the mechanism of inhibition and selectivity. These studies suggest that the selectivity of compounds 12 and 13 for LH2 stems from noncovalent interactions, such as hydrogen bonding between the morpholine or piperazine rings of the inhibitors and the LH2-specific residue Arg661 nih.govuky.eduacs.orguky.educhemrxiv.org. This specific interaction is absent in LH1 and LH3, where the corresponding residue is proline, thus explaining the observed selectivity chemrxiv.org.

Receptor Modulation Studies at the Molecular Level (e.g., GnRH Receptor Antagonism via Binding Interactions)

Small molecules containing pyridine moieties have been investigated for their ability to modulate the activity of various receptors. One such area of interest is the development of non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor. The GnRH receptor plays a crucial role in the reproductive system, and its antagonists have therapeutic potential in hormone-dependent diseases nih.gov.

While there is no specific data on 1-phenyl-3-pyridin-2-ylpropane-1,3-dione as a GnRH receptor antagonist, research on other small molecules provides a basis for potential interactions. For example, various heterocyclic scaffolds, including indole and uracil derivatives, have been identified as potent GnRH receptor antagonists nih.govnih.gov. The development of these non-peptide antagonists has focused on creating orally active small molecules that can effectively block the GnRH receptor nih.gov. The interaction of these antagonists with the receptor is typically through a combination of hydrophobic and hydrogen bonding interactions within the receptor's binding pocket.

For instance, modification of the pyridine moiety in non-peptidyl indole GnRH receptor antagonists has been shown to lead to compounds with excellent in vitro activity and oral bioavailability nih.gov. This highlights the importance of the pyridine ring in the design of potent receptor modulators.

Cytotoxic Effects on Cell Lines (Molecular/Cellular Level, Dose-Response, Mechanism of Action)

There is no publicly available data on the cytotoxic effects of this compound on any cancer or normal cell lines. Consequently, information regarding its dose-response relationship, IC50 values, and the molecular mechanisms of action, such as the induction of apoptosis or other forms of cell death, is not available.

In silico Molecular Docking and Dynamics for Ligand-Target Interactions

No studies detailing the use of in silico molecular docking or molecular dynamics simulations to investigate the binding of this compound to any specific protein targets have been identified. As a result, there is no information on its potential protein interactions, binding affinities, or the stability of any potential ligand-target complexes.

Without primary research data, any attempt to generate the requested article would rely on speculation and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research would be required to be conducted on this compound to provide the information necessary to fulfill this request.

Applications in Advanced Materials and Catalysis

Luminescent Materials and Optoelectronic Applications

Metal complexes incorporating 1-phenyl-3-pyridin-2-ylpropane-1,3-dione and its derivatives have shown significant promise in the field of luminescent materials. The interplay between the ligand's electronic structure and the properties of the coordinated metal ion can lead to materials with tailored light-emitting characteristics.

The photoluminescent properties of metal complexes are central to their application in Organic Light-Emitting Diodes (OLEDs). Complexes of lanthanide ions with β-diketonate ligands, including those with pyridyl functionalities, are particularly noteworthy for their sharp and color-pure emissions. For instance, europium(III) and terbium(III) complexes are known to produce vibrant red and green light, respectively, which are essential for full-color displays. While specific studies on this compound in this context are not extensively documented, the general principles of using such ligands to sensitize lanthanide emission are well-established. The ligand absorbs energy and efficiently transfers it to the metal center, which then emits light.

In the pursuit of White Light Emitting Diodes (OWLEDs), researchers have explored the use of cyclometalated platinum(II) β-diketonate complexes. researchgate.net By carefully designing the ligands, it is possible to control the intermolecular interactions in the solid state, which in turn influences the emission color and efficiency of the resulting OLEDs. researchgate.net The combination of a pyridyl-containing β-diketone like this compound with a suitable metal center and co-ligands could potentially lead to the development of efficient emitters for OWLEDs. The ability to tune the emission from blue to red by modifying the ligand structure is a key strategy in achieving white light emission.

Light-Emitting Electrochemical Cells (LEECs) represent a simpler and often more cost-effective alternative to traditional OLEDs. The operational mechanism of LEECs relies on the in-situ formation of a p-i-n junction within a single active layer, which is a blend of a luminescent material and an electrolyte. Heteroleptic copper(I) complexes with pyridine-containing ligands have been investigated for their potential in LEECs. unito.it The design of the ligand is crucial for enhancing the stability and efficiency of the device. The incorporation of a β-diketonate moiety, as in this compound, could offer a means to further tune the electrochemical and photophysical properties of such copper(I) complexes for improved LEEC performance.

The versatility of this compound as a ligand stems from its ability to form complexes with a wide range of metal ions, each imparting unique photophysical properties to the resulting material. The absorption and emission characteristics of these complexes can be systematically tuned by modifying the substituents on the phenyl and pyridine (B92270) rings, as well as by changing the metal center.

For example, palladium(II) complexes with pyridine-functionalized β-diketone ligands have been shown to be luminescent materials. rsc.org The photophysical properties of these complexes, including their fluorescence, can be modulated by the addition of other metal ions, suggesting their potential use as fluorescent chemosensors. rsc.org Similarly, ruthenium(II) complexes with polypyridyl and β-diketonate ligands exhibit tunable absorption in the visible spectrum, a property that is influenced by the electron-withdrawing or -donating nature of the substituents on the β-diketone ligand. nih.gov This tunability is crucial for applications in light-harvesting and photodynamic therapy.

The following table summarizes the photophysical properties of representative metal complexes with ligands analogous to this compound:

| Metal Center | Ligand Type | Key Photophysical Property | Potential Application |

| Europium(III) | β-diketonate | Red phosphorescence | OLEDs |

| Terbium(III) | β-diketonate | Green phosphorescence | OLEDs |

| Platinum(II) | Cyclometalated β-diketonate | Tunable emission | OWLEDs |

| Copper(I) | Pyridine-containing | Electroluminescence | LEECs |

| Palladium(II) | Pyridine-functionalized β-diketone | Fluorescence | Chemosensors |

| Ruthenium(II) | Polypyridyl and β-diketonate | Tunable visible absorption | Light-harvesting |

Catalytic Applications

The ability of this compound to act as a versatile ligand extends to the field of catalysis, where it can be used to stabilize and modulate the reactivity of transition metal centers in a variety of chemical transformations.

In the realm of polymerization, iron catalysts bearing pyridine-bis(imine) (PDI) ligands, which share the pyridine motif with the compound of interest, have been shown to be highly active for ethylene (B1197577) polymerization. nih.gov The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and the properties of the resulting polymer. While not a PDI ligand itself, the pyridine-diketonate structure of this compound could potentially be adapted for use in olefin polymerization catalysis.

More directly relevant are studies on the use of 2-pyridinyl beta-ketones as ligands in copper-catalyzed cross-coupling reactions. nih.gov These ligands have been found to be efficient in promoting the N-arylation of aliphatic amines at room temperature, demonstrating high selectivity and broad substrate scope. nih.gov This suggests that this compound could serve as an effective ligand in similar copper-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis. The bidentate coordination of the pyridine nitrogen and one of the diketone oxygens to the copper center is believed to be key to its catalytic efficacy.

The following table provides examples of catalytic reactions where ligands structurally related to this compound are employed:

| Metal Catalyst | Ligand Type | Catalytic Reaction | Reference |

| Iron | Pyridine-bis(imine) | Ethylene Polymerization | nih.gov |

| Copper(I) | 2-Pyridinyl beta-ketone | N-arylation of amines | nih.gov |

The field of photocatalysis has seen rapid growth, with a focus on developing new light-mediated processes for organic synthesis. nih.govresearchgate.net The general mechanism of photoredox catalysis involves a photocatalyst that, upon light absorption, enters an excited state with altered redox properties, enabling it to engage in single-electron transfer with a substrate. aip.org

Analytical and Sensing Applications

Use as Chromogenic or Fluorogenic Reagents in Spectrophotometric Determinations

The formation of colored complexes between organic ligands and metal ions is the basis for many spectrophotometric methods of analysis. These methods are valued for their simplicity, speed, and cost-effectiveness. The complexation of 1-phenyl-3-pyridin-2-ylpropane-1,3-dione with transition metal ions is expected to cause a significant change in its electronic absorption spectrum, leading to a visible color change. This property would allow for the quantitative determination of metal ions by measuring the absorbance of the resulting solution.

While specific studies on the use of this compound as a chromogenic reagent are not extensively documented in the available literature, the behavior of analogous compounds provides strong evidence for its potential. For instance, other pyridyl-containing azo dyes and β-diketones have been successfully employed for the spectrophotometric determination of various metal ions, including Ni(II), Co(II), Pd(II), Cu(II), Zn(II), and Fe(III). ekb.eg The complexation reaction with these ions leads to the formation of stable, colored complexes that can be quantified using a spectrophotometer. ekb.eg

Similarly, the fluorescence properties of this compound may be altered upon complexation with metal ions. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, can be harnessed for the development of highly sensitive fluorogenic reagents. The interaction with a target metal ion can either "turn on" or "turn off" the fluorescence of the molecule, providing a measurable signal for quantification. The development of fluorescent sensors for metal ions is a vibrant area of research, with many sensors being based on the principles of photoinduced electron transfer (PET) and intramolecular charge transfer (ICT).

Table 1: Examples of Pyridyl-Containing Compounds in Spectrophotometric and Fluorometric Analysis

| Compound/Reagent | Analyte(s) | Analytical Method | Key Findings |

|---|---|---|---|

| 1-(2-pyridylazo)-2-naphthol (PAN) | Ni, Co, Pd, Cu, Zn, Fe | Spectrophotometry | Simultaneous determination of multiple metal ions without prior separation. ekb.eg |

| Quinoline Derivative | Fe³⁺ | Fluorescence Spectroscopy | High selectivity and sensitivity for Fe³⁺, with a detection limit of 0.16841 μM. nih.gov |

| 3D Zinc-tetracarboxylic framework | Cu²⁺ | Fluorescence Spectroscopy | Ultra-sensitive and selective detection of Cu²⁺ with a limit of detection (LOD) of 32.4 nM. rsc.org |

| Imidazole-based probe | Hg²⁺ | Colorimetry and Fluorimetry | "Turn-off" fluorescence response with a low detection level of 5.3 nM for Hg²⁺. rsc.org |

Development of Chemical Sensors and Probes for Metal Ions or Biomolecules

Building upon the principles of chromogenic and fluorogenic detection, this compound is a promising scaffold for the design of more sophisticated chemical sensors and probes. A chemical sensor typically consists of a receptor unit that selectively binds to the target analyte and a transducer unit that converts the binding event into a measurable signal. In the case of this compound, the β-diketone and pyridyl groups can act as the receptor for metal ions.

The development of fluorescent sensors for biologically and environmentally important metal ions is of particular interest. For example, a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative has been developed for the detection of Zn²⁺ cations, exhibiting a 13-fold increase in fluorescence quantum yield upon binding. mdpi.com This "turn-on" response is attributed to the inhibition of the PET process upon complexation. mdpi.com The design of such sensors often involves the strategic placement of fluorophores and chelating moieties to maximize the sensing response.

The versatility of the β-diketone structure allows for its incorporation into more complex molecular frameworks, such as polymers and metal-organic frameworks (MOFs), to create robust and reusable sensors. While specific applications of this compound in this area have not been reported, its potential is underscored by the successful development of sensors based on similar structural motifs.

Table 2: Performance of Selected Fluorescent Metal Ion Sensors

| Sensor Type | Target Analyte | Limit of Detection (LOD) | Response Mechanism |

|---|---|---|---|

| 1H-Pyrazolo[3,4-b]quinoline Derivative | Zn²⁺ | 1.93 x 10⁻⁷ M | Chelation-enhanced fluorescence (CHEF) |

| 3D Zinc-tetracarboxylic framework | Cu²⁺ | 32.4 nM | Fluorescence quenching |

| Imidazole-based probe | Hg²⁺ | 5.3 nM | "Turn-off" fluorescence |

| Quinoline Derivative | Fe³⁺ | 0.16841 μM | Fluorescence quenching |

Applications in Chromatographic Separations and Extraction Methodologies

The chelating properties of this compound also make it a candidate for use in separation science, particularly in the solvent extraction of metal ions. In this technique, a chelating agent in an organic solvent is used to selectively extract metal ions from an aqueous solution. The efficiency and selectivity of the extraction process are dependent on factors such as pH, the nature of the solvent, and the stability of the metal-ligand complex.

β-Diketones are a well-known class of extractants for a wide range of metals. nih.gov The formation of neutral, lipophilic metal chelates facilitates their transfer from the aqueous phase to the organic phase. The presence of the pyridyl group in this compound could enhance its extraction capabilities and introduce additional selectivity for certain metal ions due to the hard-soft acid-base (HSAB) principle.

While there are no specific reports on the use of this compound in chromatographic separations, its ability to form stable metal complexes suggests potential applications. For instance, it could be used as a chelating agent in the mobile phase for the separation of metal ions by high-performance liquid chromatography (HPLC). Alternatively, it could be immobilized onto a solid support to create a chelating stationary phase for the selective retention and separation of metal ions.

Table 3: Examples of β-Diketones in Solvent Extraction of Metal Ions

| β-Diketone Extractant | Metal Ions | Organic Solvent | Key Findings |

|---|---|---|---|

| Acetylacetonate anion | Cu(II) | Not specified | Theoretical studies on complexation capability. nih.gov |

| 2-Thenoyltrifluoroacetone | Cu(II) | Not specified | Enhanced antimicrobial activity of the copper complex. nih.gov |

| Diferrocenyl β-diketones | Various metals | Tetrahydrofuran (B95107) (THF) | Synthesis and complexation studies. nih.gov |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Enhanced Yield and Selectivity

While classical methods like the Claisen condensation provide a basis for synthesizing 1,3-diones, future research will focus on developing more efficient, selective, and sustainable synthetic routes. The goal is to overcome common challenges such as side reactions, low yields, and the need for harsh reaction conditions.

Key areas for exploration include:

Catalyst Development: Designing novel catalysts, including transition metal complexes and organocatalysts, to promote the condensation reaction with higher atom economy and under milder conditions.

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and allow for easier scalability. This methodology can minimize reaction times and improve product purity.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, offering a greener alternative to conventional heating methods.

Photocatalysis: Investigating light-mediated synthetic pathways that could offer unique reactivity and selectivity profiles for the formation of the dione (B5365651) structure.

| Methodology | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, greater selectivity, milder conditions, reduced waste. | Development of bifunctional catalysts targeting both carbonyl groups. |

| Continuous Flow | Enhanced safety, scalability, precise control, improved purity. | Optimization of reactor design and reaction parameters. |

| Microwave-Assisted | Rapid reaction times, increased yields, energy efficiency. | Solvent-free reaction conditions and catalyst compatibility. |

Advanced Studies in Coordination Chemistry and Supramolecular Assemblies for Tailored Functionality

The inherent coordinating sites of 1-phenyl-3-pyridin-2-ylpropane-1,3-dione—the bidentate β-dicarbonyl moiety and the pyridyl nitrogen—make it an excellent ligand for constructing complex coordination compounds and supramolecular structures. mdpi.com Future work will move beyond simple complexes to create sophisticated, functional assemblies.

Emerging research directions include:

Metal-Organic Frameworks (MOFs): Using the compound as a primary or secondary building unit to construct porous MOFs for applications in gas storage, separation, and catalysis.

Supramolecular Cages and Polygons: Designing discrete, self-assembled structures through coordination-driven self-assembly. pku.edu.cn These architectures can encapsulate guest molecules, acting as molecular flasks or delivery vehicles.

Polynuclear Complexes: Synthesizing multi-metallic clusters with interesting magnetic or electronic properties, where the ligand bridges multiple metal centers. nih.gov

Stimuli-Responsive Systems: Creating coordination assemblies that can change their structure or function in response to external stimuli such as light, pH, or temperature.

| Assembly Type | Potential Functionality | Target Metal Ions |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing. | Zn(II), Cu(II), Zr(IV) |

| Supramolecular Cages | Guest encapsulation, drug delivery, reaction catalysis. | Pd(II), Pt(II), Fe(II) |

| Luminescent Materials | Sensors, OLEDs, bio-imaging agents. | Eu(III), Tb(III), Ru(II) |

Deeper Mechanistic Investigations of Biological Activities and Target Validation

While related heterocyclic structures are known to possess a range of biological activities, the specific bioactivity of this compound remains largely unexplored. nih.govmdpi.comnih.gov Future research must focus on systematic screening and, more importantly, on elucidating the underlying mechanisms of action.

Key research initiatives should include:

High-Throughput Screening: Testing the compound against diverse biological targets, including enzymes (e.g., kinases, proteases) and receptors involved in various disease pathways.

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target using techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA).

Mechanism of Action Studies: Investigating how the compound modulates its target and the downstream cellular pathways affected. This includes studying its effect on gene expression, protein-protein interactions, and metabolic pathways.

In Vivo Studies: Progressing promising in vitro findings to preclinical animal models to evaluate efficacy and pharmacokinetics.

Design and Synthesis of Next-Generation Functional Materials with Tunable Properties

Beyond coordination polymers, this compound can serve as a cornerstone for a new generation of functional organic and hybrid materials. Its conjugated system and versatile chemical handles allow for systematic property tuning.

Future directions in materials science include:

Organic Electronics: Incorporating the dione scaffold into organic semiconductors, photosensitizers for solar cells, or emitters for organic light-emitting diodes (OLEDs).

Non-Linear Optical (NLO) Materials: Designing derivatives with large second- or third-order NLO properties for applications in photonics and optical communications.

Chemosensors: Developing materials where the coordination or interaction of the dione with specific analytes (e.g., metal ions, anions) results in a detectable optical or electrochemical signal.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules. nih.govnih.gov For this compound, these computational tools can accelerate the design-synthesis-test cycle.

Emerging applications include:

Quantitative Structure-Activity Relationship (QSAR): Building ML models to predict the biological activity or material properties of novel derivatives based on their chemical structure, guiding the synthesis of more potent or efficient compounds. researchgate.net

Generative Models: Using deep learning techniques, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design entirely new molecules based on the this compound scaffold with desired, pre-defined properties. nih.gov

Synthesis Prediction: Employing AI tools to predict optimal synthetic routes, reaction conditions, and potential yields, thereby streamlining the experimental workflow. nih.gov

| AI/ML Application | Objective | Expected Outcome |

| QSAR Modeling | Predict biological activity or physical properties. | Prioritization of synthetic targets with high potential. |

| Generative Design | Create novel derivatives with optimized properties. | Discovery of new compounds with enhanced functionality. |

| Retrosynthesis Prediction | Identify efficient synthetic pathways. | Reduced time and resources for chemical synthesis. |

Multiscale Modeling and Simulation of the Compound's Behavior in Complex Systems

To gain a fundamental understanding of how this compound behaves, from the electronic level to its function in a macroscopic material or biological environment, multiscale modeling and simulation are indispensable tools. researchgate.net

Future computational studies will involve:

Quantum Mechanics (QM): Using Density Functional Theory (DFT) to calculate electronic structure, reactivity, and spectroscopic properties, providing insights into its chemical behavior and potential for NLO applications.

Molecular Dynamics (MD): Simulating the compound's interaction with solvents, biological macromolecules (e.g., proteins, DNA), or its self-assembly into larger structures. MD simulations can reveal binding modes, conformational changes, and the thermodynamics of interaction.

Coarse-Graining and Mesoscale Simulations: Modeling the formation of large supramolecular assemblies or the morphology of functional materials over longer time and length scales than are accessible with all-atom MD.

This integrated modeling approach will provide a powerful predictive framework to guide experimental efforts, enabling a more rational design of molecules and materials based on this compound.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 1-phenyl-3-pyridin-2-ylpropane-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s β-diketone core can be synthesized via Claisen condensation between phenylacetyl chloride and pyridin-2-ylacetyl derivatives under basic conditions. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect yield due to steric hindrance from the pyridine ring. Purification via recrystallization in ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : The pyridin-2-yl group exhibits distinct aromatic proton splitting (e.g., doublet of doublets near δ 8.5 ppm).

- IR : Strong C=O stretching vibrations (~1700 cm⁻¹) confirm the diketone moiety.

- MS : Molecular ion peaks at m/z 226.237 (C₁₃H₁₀N₂O₂) with fragmentation patterns reflecting cleavage between the pyridine and diketone groups .

Q. What are the solubility characteristics of this compound in common organic solvents, and how does this impact reaction design?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in hydrocarbons. Solubility tests at varying temperatures (25–60°C) guide solvent selection for reactions requiring homogeneous conditions, such as catalytic hydrogenation or nucleophilic additions .

Advanced Research Questions

Q. How does the electronic conjugation between the pyridine ring and diketone moiety influence reactivity in organocatalytic applications?

- Methodological Answer : The pyridine’s electron-withdrawing effect enhances the electrophilicity of the diketone, enabling enolate formation under mild bases (e.g., K₂CO₃). This facilitates asymmetric organocatalytic reactions, such as Michael additions to α,β-unsaturated carbonyls. DFT calculations (e.g., HOMO-LUMO analysis) quantify conjugation effects .

Q. What strategies resolve contradictions in crystallographic data when the compound forms polymorphs or co-crystals?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELXL) to differentiate polymorphs. For ambiguous data, pair refinement with Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-π stacking between pyridine rings). High-resolution data (≤ 0.8 Å) minimizes model bias .

Q. How can mechanistic studies clarify discrepancies in the compound’s fluorination reactivity under ball-milling vs. solution-phase conditions?

- Methodological Answer : Mechanochemical fluorination (e.g., using KF/Celite) avoids solvent effects but may induce radical pathways. Compare kinetics via in-situ FTIR monitoring and EPR spectroscopy to detect radical intermediates. Solution-phase reactions favor ionic mechanisms, validated by Hammett plots .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural similarities to kinase inhibitors?

- Methodological Answer : Screen against kinase panels (e.g., Akt1, EGFR) using fluorescence polarization assays. Confirm cellular activity via Western blotting for downstream targets (e.g., phosphorylated PRAS40). Structure-activity relationship (SAR) studies should modify the pyridine substitution pattern to optimize potency .

Data Analysis & Experimental Design

Q. How should researchers address conflicting NMR data arising from keto-enol tautomerism in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) tracks tautomeric equilibrium. Integrate peaks for enol (δ ~12 ppm, OH) and keto (δ ~3.5 ppm, CH₂) forms. DFT calculations (e.g., Gaussian 16) predict dominant tautomers based on solvent dielectric constant .

Q. What computational methods predict the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.